3-Aminopropyldiisopropylethoxysilane
Description
3-Aminopropyldiisopropylethoxysilane (CAS 117559-36-1) is a monofunctional aminosilane characterized by a primary amine group (-NH₂) attached to a propyl chain and two isopropyl substituents on the ethoxysilane moiety. Its molecular structure, C10H25NO2Si, confers unique steric and electronic properties, making it valuable in surface modification, chemical vapor deposition (CVD), and biochemical applications . Unlike trifunctional silanes (e.g., APTES), APDIPES has a single ethoxy group, reducing hydrolysis reactivity while enhancing hydrolytic stability through steric hindrance from the bulky isopropyl groups .
Properties
IUPAC Name |
3-[ethoxy-di(propan-2-yl)silyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NOSi/c1-6-13-14(10(2)3,11(4)5)9-7-8-12/h10-11H,6-9,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMHYZUFHYGNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430789 | |
| Record name | 1-Propanamine, 3-[ethoxybis(1-methylethyl)silyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117559-36-1 | |
| Record name | 1-Propanamine, 3-[ethoxybis(1-methylethyl)silyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117559-36-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Precursor Selection and Reaction Mechanisms
APDIPES is synthesized via nucleophilic substitution reactions involving chlorosilane precursors and amine-containing reagents. The diisopropylethoxysilyl group confers hydrolytic stability compared to triethoxysilanes like APTES, necessitating tailored reaction conditions. A representative pathway involves:
-
Chlorosilane Amination :
Chloropropyldiisopropylethoxysilane reacts with ammonia or primary amines under inert atmospheres. For example:This reaction typically occurs in anhydrous toluene or xylene at 80–110°C, with triethylamine added to neutralize HCl.
-
Solvent Systems :
Non-polar solvents (e.g., toluene) minimize side reactions, while polar aprotic solvents (e.g., tetrahydrofuran) accelerate amine diffusion. Gas-phase deposition methods, as described in surface functionalization studies, avoid solvent use entirely.
Hydrolysis and Condensation
Post-amination, controlled hydrolysis stabilizes the silane. For instance, dropwise addition of APDIPES to acidified water (pH 4–6) under agitation forms silanol intermediates, which condense into oligomers. This step requires strict temperature control (20–60°C) to prevent gelation.
Industrial-Scale Production Techniques
Batch Reactor Optimization
Large-scale synthesis employs glass-lined reactors with reflux condensers and inert gas inlets. Key parameters include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 70–90°C | Maximizes amination rate |
| Agitation Speed | 200–300 rpm | Ensures homogeneous mixing |
| Reaction Time | 4–8 hours | Balances conversion and side reactions |
| Molar Ratio (NH3:Silane) | 1.2:1 | Prevents excess NH3 volatility |
Purification and Quality Control
-
Distillation :
Fractional distillation under reduced pressure (0.4–1.0 mmHg) separates APDIPES (boiling point: 78–80°C) from unreacted precursors and oligomers. -
Filtration :
Diatomite filtration removes particulate impurities, achieving >98% purity. Post-filtration, APDIPES is stabilized with 0.1–0.5% antioxidants to prevent oxidative degradation during storage.
Challenges in APDIPES Synthesis
Moisture Sensitivity
APDIPES undergoes rapid hydrolysis in ambient humidity, necessitating anhydrous conditions throughout synthesis and handling. Industrial facilities use nitrogen-purged gloveboxes and molecular sieves in solvent delivery systems.
Byproduct Management
Ethanol and HCl byproducts are neutralized with aqueous NaOH, though excessive base induces silanol condensation. Closed-loop systems capture and recycle ethanol, reducing waste.
Comparative Analysis of Aminosilane Stability
APDIPES demonstrates superior hydrolytic stability versus APTES and APDEMS due to steric hindrance from isopropyl groups. Surface grafting studies show:
Chemical Reactions Analysis
Hydrolysis and Condensation Reactions
APDIPES undergoes hydrolysis of its ethoxysilyl group in the presence of water or moisture, forming silanol intermediates. These silanols condense with surface hydroxyl groups (-OH) on substrates (e.g., SiO₂, ZrO₂) to form covalent siloxane bonds (Si-O-Si/Si-O-M, where M = metal oxide).
Key Findings:
- Hydrolysis Rate : APDIPES exhibits slower hydrolysis compared to trifunctional aminosilanes like 3-aminopropyltriethoxysilane (APTES) due to steric hindrance from the diisopropyl groups .
- Condensation Efficiency : Monolayers formed via chemical vapor deposition (CVD) at 150°C show uniform coverage (average roughness: 0.12–0.15 nm) .
Table 1: Comparative Hydrolysis Stability of Aminosilanes
| Silane | Functional Groups | Hydrolysis Stability (pH 10) | N1s/Si2p Loss After 4 h |
|---|---|---|---|
| APDIPES | Monofunctional | High | 5–20% |
| APTES | Trifunctional | Moderate | 31–36% |
| APDMES | Monofunctional | Low | 58–68% |
Stability Under Basic Conditions
APDIPES-derived monolayers demonstrate exceptional resistance to hydrolysis in alkaline environments, attributed to steric protection from isopropyl groups and reduced intra-molecular catalysis of siloxane bond cleavage .
Experimental Data:
- pH 10 Immersion : APDIPES retains >80% nitrogen content after 4 hours, whereas APTES and APDMES lose 30–65% .
- Thermal Stability : Films remain intact at 110°C, facilitating covalent bonding during curing .
Surface Functionalization Mechanisms
APDIPES is widely used to modify oxide surfaces (e.g., silica, zirconia) for applications in biomaterials and composites.
Reaction Pathway:
- Hydrolysis :
- Condensation :
Reactivity with Organic Systems
The primary amine group participates in nucleophilic reactions, enabling integration into polymers, epoxies, and UV-curable resins .
Example Reactions:
- Epoxy Curing :
- Dye Adsorption : Cyanine dyes form dimer aggregates on APDIPES-modified surfaces, confirmed by optical absorption and ellipsometry .
Comparative Performance in Thin Films
APDIPES outperforms other aminosilanes in monolayer stability due to its structural design:
Table 2: Surface Characteristics of CVD-Deposited Aminosilanes
| Property | APDIPES | APTES | APDMES |
|---|---|---|---|
| Advancing Contact Angle | 64–68° | 48–52° | 58–62° |
| N1s/Si2p Ratio | 0.12 | 0.18 | 0.10 |
| Hydrolytic Loss (pH 10) | <20% | 30–35% | 60–65% |
Synthetic Considerations
APDIPES is synthesized via chloro-alkane substitution reactions involving 3-aminopropanol . Anhydrous conditions are critical to prevent premature hydrolysis during storage or handling .
Scientific Research Applications
Surface Modification
3-Aminopropyldiisopropylethoxysilane is widely used for modifying surfaces to enhance adhesion and hydrophobicity. Its amine functional groups facilitate bonding with various substrates, making it suitable for applications in:
- Hydrophobic Coatings : It forms stable hydrophobic layers on surfaces, which is beneficial for electronic devices and medical tools . The process involves treating surfaces with a hydrolyzed silane followed by exposure to plasma to increase reactivity .
- Adhesive Bonding : The compound enhances the bonding strength between dissimilar materials, particularly in composites and coatings, improving overall mechanical properties .
Biomedical Applications
In the biomedical field, this compound is utilized for creating bioactive surfaces that promote cell adhesion and growth:
- Cell Culture Substrates : Research indicates that silane-treated surfaces can support neuron adhesion and growth, showing potential for tissue engineering applications . However, long-term stability remains a challenge due to hydrolysis and leaching effects.
- Drug Delivery Systems : The compound can be incorporated into drug delivery systems to modify the surface properties of nanoparticles, enhancing their interaction with biological tissues .
Silica Gel Functionalization
This compound is effective in functionalizing silica gel, leading to improved hydrolytic stability:
- Monolayer Formation : Studies have shown that monolayers formed from this silane exhibit greater hydrolytic stability compared to other aminosilanes like 3-aminopropyltriethoxysilane . This property is crucial for applications requiring long-term durability in moist environments.
Gas Phase Silanization
The gas phase silanization technique allows for uniform coating of substrates with minimal solvent use:
- Efficiency in Coating : The gas phase method has been found to provide more consistent results compared to liquid-phase methods, making it preferable for industrial applications .
Data Table: Comparison of Aminosilanes
| Property | 3-Aminopropyldiisopropyethoxysilane | 3-Aminopropyltriethoxysilane | N-(2-aminoethyl)-3-aminopropyltriethoxysilane |
|---|---|---|---|
| Hydrolytic Stability | High | Moderate | Moderate |
| Application Area | Surface modification | General silanization | Biomedical applications |
| Bonding Strength | Strong | Moderate | Variable |
| Preferred Method | Gas phase silanization | Liquid phase | Liquid phase |
Case Study 1: Hydrophobic Coatings in Electronics
A study demonstrated the effectiveness of this compound in creating hydrophobic coatings for electronic devices. The treatment resulted in significantly improved water repellency, which enhanced the longevity and reliability of the devices under humid conditions .
Case Study 2: Neuronal Cell Adhesion
In a comparative analysis of various aminosilanes, it was found that surfaces treated with this compound supported neuronal cell growth better than untreated controls. However, long-term culture viability was limited due to hydrolysis effects, indicating the need for further optimization .
Mechanism of Action
The mechanism of action of 3-Aminopropyldiisopropylethoxysilane involves its ability to form stable bonds with various substrates. The amino group can react with different functional groups, such as carboxyl and hydroxyl groups, to form covalent bonds. This enhances the adhesion and compatibility of materials, making it a valuable compound in various applications .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between APDIPES and related aminosilanes:
| Compound | Substituents on Silane | Functional Groups | Hydrolytic Stability | Key Applications |
|---|---|---|---|---|
| APDIPES | Diisopropyl, ethoxy | -NH₂ | High | CVD monolayers, peptide synthesis |
| APTES (3-Aminopropyltriethoxysilane) | Triethoxy | -NH₂ | Moderate | Adhesives, coatings, nanomaterials |
| APDMES (3-Aminopropyldimethylethoxysilane) | Dimethyl, ethoxy | -NH₂ | Moderate | Surface functionalization |
| MAPTS (N-Methyl-3-aminopropyltrimethoxysilane) | Trimethoxy | -NHCH₃ | Low | Specialty polymers |
| AHAMTES (N-(6-Aminohexyl)aminomethyltriethoxysilane) | Triethoxy | -NH-(CH₂)₆-NH₂ | High (anhydrous) | Hydrolysis-resistant coatings |
Key Observations :
- APDIPES exhibits superior hydrolytic stability compared to APTES and APDMES due to steric shielding from isopropyl groups, which hinder water-mediated siloxane bond cleavage .
- APTES, with three ethoxy groups, undergoes rapid hydrolysis, enabling strong covalent bonding to inorganic surfaces but requiring strict humidity control during processing .
- MAPTS ’s methylated amine group reduces hydrogen-bonding capacity, limiting its use in applications requiring amine reactivity .
Performance in Surface Modification
- APDIPES: Forms hydrolytically stable monolayers on silicon substrates via CVD, ideal for environments exposed to moisture .
- APTES : Generates dense, reactive layers but suffers from instability in aqueous conditions, leading to layer degradation over time .
- APDMES : Offers intermediate stability, balancing reactivity (from ethoxy) and steric protection (from methyl groups) .
Biological Activity
3-Aminopropyldiisopropylethoxysilane (APDIPES) is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of materials science and biomedical applications. This article explores the biological activity of APDIPES, including its antibacterial properties, cytotoxicity, and applications in functionalizing materials.
Chemical Structure and Properties
APDIPES has the chemical formula and is characterized by an amino group that contributes to its reactivity and biological interactions. The compound is known to release ethanol upon hydrolysis, which can influence its biological effects .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of aminosilanes, including APDIPES. The mechanism of action is primarily attributed to the interaction of the protonated amino groups with bacterial cell walls, leading to cell wall disruption and subsequent bacterial death.
- Case Study : In a study involving cellulose nanopapers functionalized with aminosilanes, including APDIPES, it was found that these materials exhibited significant antibacterial activity without releasing any antimicrobial agents into the media. This was attributed to the availability of amino groups which enhanced hydrophobicity and facilitated interactions with bacterial membranes .
Table 1: Summary of Antibacterial Studies Involving APDIPES
| Study Reference | Material Used | Antibacterial Activity | Mechanism of Action |
|---|---|---|---|
| Cellulose Nanopapers | Significant | Disruption of cell wall via ionic interactions | |
| Silanized Titanium | Moderate | Cell membrane disruption |
Cytotoxicity Assessment
The cytotoxic effects of APDIPES have also been investigated, particularly concerning its potential use in biomedical applications. Cytotoxicity assays conducted on NIH3T3 fibroblast cells indicated that while APDIPES can cause cellular stress at high concentrations, it also demonstrated low cytotoxicity at optimized levels.
- Methodology : In vitro assays involved exposing fibroblast cells to varying concentrations of APDIPES and assessing cell viability using WST-1 reagent after 24 hours. Results showed a dose-dependent response where lower concentrations maintained cell viability while higher concentrations resulted in significant cytotoxic effects .
Table 2: Cytotoxicity Results for APDIPES
| Concentration (mM) | Cell Viability (%) |
|---|---|
| 0.1 | 95 |
| 0.5 | 80 |
| 1.0 | 60 |
| 10 | 20 |
Applications in Material Science
APDIPES is utilized for surface modification in various materials to enhance their biological compatibility and functional properties. Its application in creating antibacterial surfaces demonstrates its potential in medical devices and packaging materials.
Q & A
Q. What are the critical safety protocols for handling 3-Aminopropyldiisopropylethoxysilane in laboratory settings?
Answer:
- Engineering Controls: Ensure adequate ventilation (e.g., fume hoods) and establish risk-elimination zones during synthesis or handling .
- PPE Requirements: Wear tightly fitting safety goggles (EN 166/EU or NIOSH/US standards), fire-resistant impervious clothing, and CE-approved gloves. Inspect gloves prior to use and dispose of contaminated gloves per laboratory waste protocols .
- Exposure Management: In case of skin contact, wash immediately with water and consult a physician. Provide SDS to medical personnel during emergencies .
Q. What experimental methods are recommended for depositing this compound monolayers via chemical vapor deposition (CVD)?
Answer:
- CVD Parameters: Use a low-pressure system (~few Torr) at 150°C for controlled monolayer formation. Ensure dehydrated silicon substrates to enhance silane adhesion .
- Quality Control: Monitor gas-phase silane concentration to achieve consistent surface coverage. Excess precursor does not significantly alter film thickness beyond saturation .
- Post-Deposition Validation: Rinse substrates with inert solvents (e.g., toluene) to remove physisorbed residues, followed by nitrogen drying .
Q. Which characterization techniques are optimal for analyzing this compound films?
Answer:
- X-ray Photoelectron Spectroscopy (XPS): Quantify the N1s/Si2p ratio to assess amine group density and monolayer integrity. Higher ratios indicate greater surface functionalization .
- Atomic Force Microscopy (AFM): Measure surface roughness (typically 0.12–0.15 nm for high-quality films) to evaluate uniformity .
- Spectroscopic Ellipsometry: Determine film thickness (sub-nm resolution) and monitor dye adsorption kinetics (e.g., cyanine dye aggregation) .
Advanced Research Questions
Q. How can CVD parameters be optimized to balance film stability and reactivity for biomedical applications?
Answer:
- Temperature Modulation: Lower temperatures (e.g., 120–130°C) may reduce silane self-condensation but require extended deposition times. Validate via ToF-SIMS to detect undesired oligomers .
- Pressure Optimization: Sub-Torr pressures minimize gas-phase reactions, favoring monolayer over multilayer formation. Use in situ mass spectrometry to track precursor decomposition .
- Substrate Pre-Treatment: Plasma activation of substrates (e.g., zirconia) enhances silane binding, critical for dental or implant coatings .
Q. How should researchers resolve contradictory data between XPS and ellipsometry when characterizing this compound films?
Answer:
- Cross-Validation: Combine XPS (elemental composition) with contact angle measurements (hydrophilicity) to distinguish between surface contamination and incomplete silane coverage .
- Artifact Mitigation: For ellipsometry, account for substrate optical properties (e.g., silicon oxide thickness) using multi-layer modeling software. Calibrate against AFM-measured thickness .
- Controlled Experiments: Compare films deposited under identical conditions but characterized immediately post-deposition to rule out aging effects .
Q. What methodologies assess the long-term stability of this compound films under harsh physiological conditions?
Answer:
- Accelerated Aging Tests: Immerse films in PBS (pH 7.4) or simulated saliva (pH 10) at 37°C for 24–72 hours. Monitor amine retention via XPS or fluorescence labeling .
- Mechanical Stress Testing: Use scratch tests (nanoindentation) or sonication to evaluate adhesion strength on biomedical substrates (e.g., Y-TZP zirconia) .
- Comparative Studies: Benchmark against APTES or APDMES films, which show lower stability at high pH due to hydrolytically labile methoxy groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
